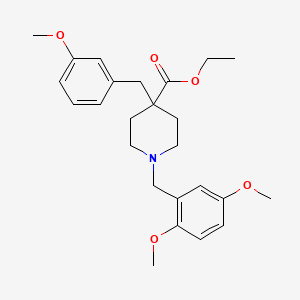
N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide, also known as DMP 323, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323 is not fully understood. However, it is believed to target the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins, which are known to play a key role in inflammation and pain. N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323 has been found to inhibit COX-2, which is the isoform of COX that is induced during inflammation. By inhibiting COX-2, N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323 has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells, indicating its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323 in lab experiments is its specificity for COX-2. Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323 selectively inhibits COX-2, reducing the risk of gastrointestinal side effects associated with NSAIDs. However, one of the limitations of using N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323. One of the areas of interest is its potential use in cancer therapy. Further studies are needed to investigate its mechanism of action in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of pain and inflammation. Further studies are needed to investigate its safety and efficacy in human clinical trials. Additionally, the synthesis of N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323 can be optimized to increase its yield and purity, making it more accessible for research purposes.
Aplicaciones Científicas De Investigación
N,2-dimethyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide 323 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have antitumor activity, indicating its potential use in cancer therapy.
Propiedades
IUPAC Name |
N,2-dimethyl-N-phenyl-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-11-12-18(26(24,25)22-13-7-4-8-14-22)15-19(16)20(23)21(2)17-9-5-3-6-10-17/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATDSPANTFKETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4833271.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B4833276.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4833280.png)
![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4833288.png)

![ethyl ({5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4833300.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide](/img/structure/B4833308.png)
![methyl 6-{[(2-{[(2-bromobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4833310.png)
![2-{4-[(2,4,5-trimethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B4833312.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4833323.png)


amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4833337.png)
![propyl [(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]acetate](/img/structure/B4833341.png)